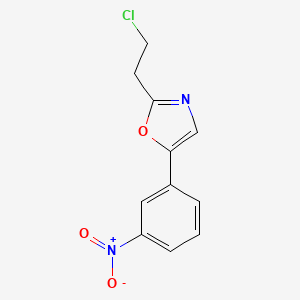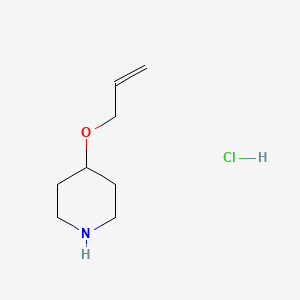
4-(Allyloxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(Allyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 956324-63-3 . It has a molecular weight of 177.67 .
Synthesis Analysis
The synthesis of piperidine derivatives, which would include 4-(Allyloxy)piperidine hydrochloride, has been extensively studied . A variety of methods have been developed, including the N-heterocyclization of primary amines with diols , and the use of palladium and rhodium hydrogenation .Molecular Structure Analysis
The molecular formula of 4-(Allyloxy)piperidine hydrochloride is C8H16ClNO . The InChI code is 1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H .Applications De Recherche Scientifique
Crystallography and Molecular Structure
- The study by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, highlighting the detailed characterization of its crystal structure through X-ray diffraction and other analytical methods. This research underscores the importance of structural analysis in understanding the properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacology and Drug Design
- Palkowitz et al. (1997) discovered and synthesized a novel, highly potent selective estrogen receptor modulator (SERM) based on a piperidine derivative, showcasing the potential of piperidine compounds in developing therapeutics targeting estrogen receptors. This research indicates the relevance of piperidine derivatives in creating drugs with specific receptor selectivity (Palkowitz et al., 1997).
Organic Chemistry and Chemical Reactions
- Einhorn, Einhorn, Ratajczak, and Pierre (1996) presented an efficient method for the selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, demonstrating the utility of piperidine derivatives in organic synthesis. This work highlights the versatility of piperidine-based catalysts in chemoselective transformations (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Anti-inflammatory and Neuroprotective Effects
- Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized and tested 4,5-disubstituted-thiazolyl amides derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine as anti-inflammatory agents. Their findings suggest the potential of piperidine derivatives in the development of new anti-inflammatory and antioxidant agents (Geronikaki et al., 2003).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of novel piperidine derivatives for their anti-acetylcholinesterase activity by Sugimoto et al. (1990) further illustrate the pharmaceutical potential of piperidine compounds, especially in the context of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
4-prop-2-enoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSPMDGTUJSSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)


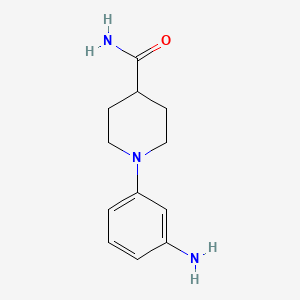
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
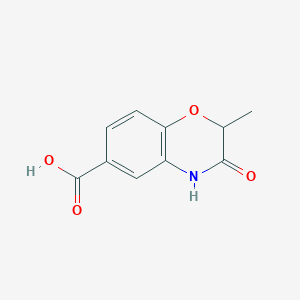
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
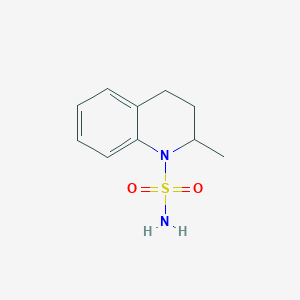
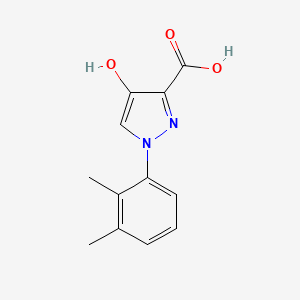

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
